molecular formula C4HBr2NO2S B163281 2,4-Dibromothiazole-5-carboxylic acid CAS No. 139669-96-8

2,4-Dibromothiazole-5-carboxylic acid

Cat. No. B163281
M. Wt: 286.93 g/mol
InChI Key: VHMOYJYPQAAQJZ-UHFFFAOYSA-N
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Patent
US07504513B2

Procedure details

Solid potassium permanganate (2.19 g, 13.85 mmol) was added portionwise to a hot suspension of 2,4-dibromo-thiazole-5-carbaldehyde (2.5 g, 9.23 mmol) in water (20 ml). The progress of the reaction was monitored by HPLC. More potassium permanganate was added until all of the aldehyde was consumed. The dark suspension was filtered while hot. The filtrate was cooled and acidified with conc. hydrochloric acid to pH=2 to 3. The resulting precipitate was filtered off to afford a white solid as the desired product. The filtrate was lyophilized and methanol was added to dissolve the remaining acid product. The suspension was filtered and the filtrate was concentrated in vacuo. Two crops were combined to give 2,4-dibromo-thiazole-5-carboxylic acid 1.8 g (68%). 1H NMR (300 MHz, DMSO-d6) δ 11.87 (s, 1H).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=[O:2].[K+].[Br:7][C:8]1[S:9][C:10]([CH:14]=[O:15])=[C:11]([Br:13])[N:12]=1>O>[Br:7][C:8]1[S:9][C:10]([C:14]([OH:2])=[O:15])=[C:11]([Br:13])[N:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1SC(=C(N1)Br)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The dark suspension was filtered while hot
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=C(N1)Br)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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